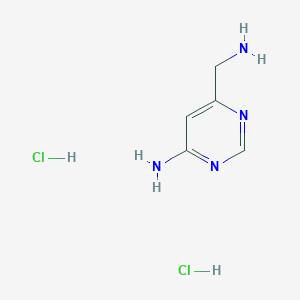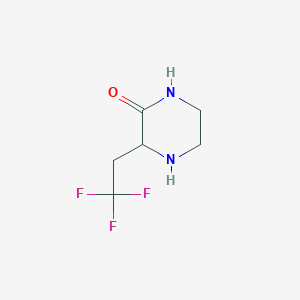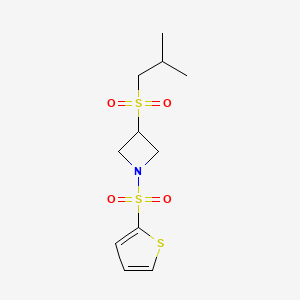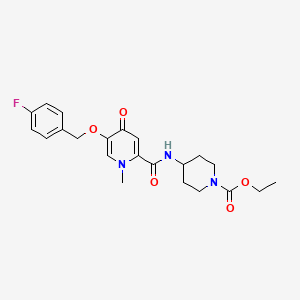
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol
Descripción general
Descripción
“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It has a molecular weight of 263.42 and its linear formula is (CH3)2NCH2C6H2[C(CH3)3]2OH .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature, with a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a subject of interest in various synthesis and structural analysis studies. For instance, the synthesis of similar alkylaminophenol compounds has been experimentally synthesized by the Petasis reaction, showing high antioxidant values that suggest potential biological activity as drugs. Structural analyses are carried out using FT-IR, NMR, UV-Vis spectroscopy, alongside theoretical studies using DFT (B3LYP) and HF methods with 6-311G++(d,p) sets to support experimental analysis. These studies examine electronic and structural properties, including bond lengths, angles, dihedral angles, HOMO and LUMO energies, electrostatic potential (MEP), vibrational frequencies, Mulliken atomic charges, excitation energies, and oscillator strengths, demonstrating compatibility between theoretical and experimental values (Ulaş, 2020).
Electrocatalytic and Stabilization Properties
Research into the electrochemical properties of phenolic compounds closely related to 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol highlights their potential in catalysis and stabilization. Studies on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, for example, demonstrate these complexes' capabilities as Lewis acids in catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide. This suggests similar compounds might play a significant role in eco-friendly diesel fuel stabilization through combinations with metal deactivators, which are often sterically hindered phenol derivatives (Dönges et al., 2014); (Koshelev et al., 1996).
Photostabilization and Antioxidant Effects
The potential for photostabilization and antioxidant effects is another area of interest. Research on combined phenol/hindered amine photo- and thermal stabilizers based on toluene-2,4-diisocyanate, incorporating similar phenolic structures, showcases the efficiency of these compounds in stabilizing polypropylene against photo and thermal oxidation. This indicates a broader application of such phenolic compounds in material science, particularly in enhancing polymer stability and longevity (Mosnáček et al., 2003).
Coordination Chemistry and Metal Complexes
The chemistry of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and its analogs extends into coordination chemistry, where their ability to form stable complexes with metals such as copper and zinc is explored. These complexes are investigated for their phenoxyl radical coordination, presenting a new model for understanding the behavior of metal-phenolate complexes and their applications in catalysis and material science (Debnath et al., 2013).
These applications underscore the versatility of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol and related compounds in scientific research, spanning from synthetic chemistry to materials science and coordination chemistry. Their potential in catalysis, stabilization, and as antioxidants points to a broad spectrum of future research directions and technological advancements.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNVMVNFLNHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2675706.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)



![methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B2675727.png)

